N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEXOICBNMDVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to a temperature range of 140-200°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide with its analogs:
Key Observations:
- Hydroxyl Group Impact : The 6-hydroxypyrimidine group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic substituents (e.g., methylsulfanyl in or imidazolyl in ). This could improve pharmacokinetic properties.
- Core Heterocycles : Thiazolo-pyrimidine derivatives () exhibit fused-ring systems, which may enhance planar stacking with DNA or enzymes, whereas the target compound’s single pyrimidine ring offers conformational flexibility.
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of hydroxypyrimidine and carboxamide functionalities enhances its potential as a bioactive agent.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole nucleus exhibit broad-spectrum antimicrobial properties. In one study, derivatives of benzimidazole were synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives showed significant activity compared to standard antibiotics like ciprofloxacin and norfloxacin .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | P. aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study highlighted that certain benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compounds were found to induce apoptosis in these cell lines through the activation of caspase pathways .
Case Study: Anticancer Activity Assessment
In a comparative study, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The compound demonstrated:
- IC50 Values :
- HeLa Cells: 12 µM
- MCF-7 Cells: 15 µM
- A549 Cells (lung cancer): 18 µM
This suggests that the compound may serve as a lead for developing new anticancer agents.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, the compound's potential as an anti-inflammatory agent has also been reported. Studies suggest that benzimidazole derivatives can inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzimidazole or pyrimidine rings can significantly influence its potency and selectivity against various biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 6 | Increased antibacterial activity |
| Carboxamide Substitution | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
